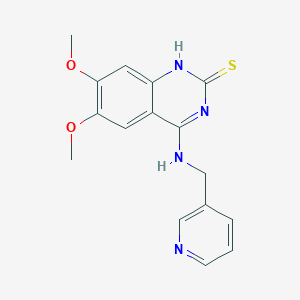

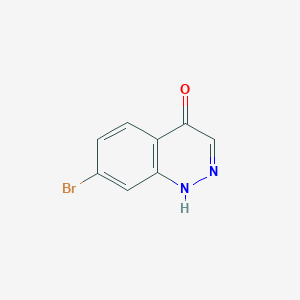

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

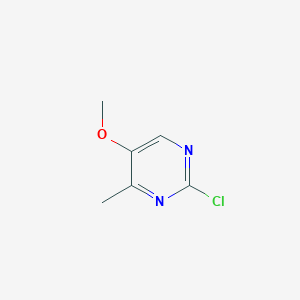

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential use in cancer treatment. It was first discovered in the 1980s and has since been found to have a unique mechanism of action that makes it a promising candidate for further research.

Applications De Recherche Scientifique

Anticancer Activity

Pyrimidine derivatives, including N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzamide, have shown promising anticancer activity . They exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases that are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Antimicrobial and Antifungal Activity

These compounds have demonstrated antimicrobial and antifungal properties . This makes them potential candidates for the development of new antimicrobial and antifungal agents.

Antiparasitic Activity

Pyrimidine derivatives have also been found to exhibit antiparasitic activity . This suggests their potential use in the treatment of parasitic infections.

Diuretic Activity

These compounds have shown diuretic activity , indicating their potential use in managing conditions that benefit from increased urine production.

Anti-inflammatory and Analgesic Activities

Pyrimidine derivatives have demonstrated anti-inflammatory and analgesic activities . This suggests their potential use in the management of pain and inflammation.

Cardiovascular Agents and Antihypertensive

These compounds have shown potential as cardiovascular agents and antihypertensives . This indicates their potential use in the treatment of cardiovascular diseases and hypertension.

Antidiabetic Activity

Pyrimidine derivatives have demonstrated antidiabetic activity , suggesting their potential use in the management of diabetes.

Antiviral Activity

Some novel non-glutamate 4- (2- (6-amino-4-oxo-4,5-dihydro-1H-pyrrolo [2,3-d]pyrimidin-3-yl)ethyl)benzamide derivatives have shown 4- to 7-folds higher antiviral activity than its structurally similar commercial drug Pemetrexed against Newcastle disease virus, an avian paramyxovirus .

Mécanisme D'action

Target of Action

The primary target of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzamide is the PDGFRα kinase . This kinase plays a crucial role in cell proliferation and differentiation, and its dysregulation is associated with various diseases, including chronic eosinophilic leukemia .

Mode of Action

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzamide acts as a type II PDGFRα kinase inhibitor . It binds to the inactive conformation of the kinase, specifically to a non-highly conserved allosteric hydrophobic pocket generated by DFG-out shifting . This binding inhibits the kinase’s activity, thereby blocking PDGFRα-mediated signaling pathways .

Biochemical Pathways

The inhibition of PDGFRα kinase by N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzamide affects several biochemical pathways. The most notable is the PDGFRα-mediated signaling pathway , which is involved in cell proliferation and differentiation . By blocking this pathway, the compound can inhibit the proliferation of cells, such as those in chronic eosinophilic leukemia .

Pharmacokinetics

The compound’s effectiveness in inhibiting pdgfrα kinase suggests that it has sufficient bioavailability to reach its target in the body .

Result of Action

The inhibition of PDGFRα kinase by N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzamide leads to several cellular effects. These include the arrest of cell cycle progression and the induction of apoptosis . In the context of chronic eosinophilic leukemia, these effects can suppress tumor progression and increase survival rates .

Propriétés

IUPAC Name |

N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O/c1-18(2)14-15-9-8-12(17-14)10-16-13(19)11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBAPBCWSCZFISQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CC(=N1)CNC(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

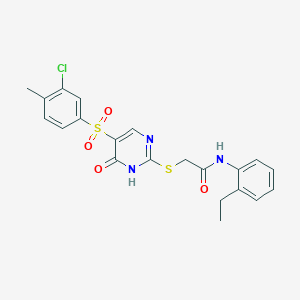

![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-propyloxalamide](/img/structure/B2375243.png)

![2-(2-methoxyphenoxy)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)acetamide](/img/structure/B2375254.png)

![N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2375255.png)

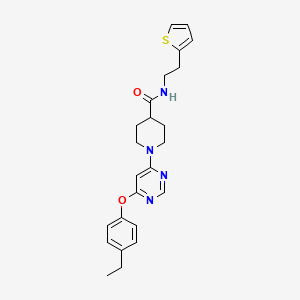

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2375258.png)